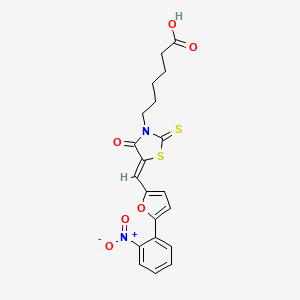
(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid” is a complex organic molecule. It is composed of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted with a 2-nitrophenyl group and a hexanoic acid group. The molecule also contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The furan ring and the thiazolidine ring contribute to the cyclic nature of the molecule . The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which can affect the reactivity of the molecule .Applications De Recherche Scientifique
Anticancer and Antitumor Effects
- Synthesis and Anticancer Activity : Novel thioxothiazolidin-4-one derivatives, including compounds structurally related to (Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, have been synthesized and shown to possess significant anticancer activity. These compounds inhibit tumor growth and angiogenesis, indicating potential as anticancer therapy candidates (Chandrappa et al., 2010).
- Leukemia Cell Impact : Derivatives of this compound exhibit strong antiproliferative activity against human leukemia cells and can induce apoptosis, a process of programmed cell death, in these cells (Chandrappa et al., 2009).
Antileishmanial Activity
- Potential in Anti-Leishmanial Drugs : Studies on related nitroaromatic compounds have shown that they can inhibit the growth of Leishmania, a parasite responsible for the disease leishmaniasis. This suggests potential use in developing anti-leishmanial drugs (Dias et al., 2015).
Enzyme Inhibition
- Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : Derivatives of this compound have been identified as inhibitors of ASK1, a kinase involved in stress and apoptosis signaling, indicating potential pharmaceutical applications (Volynets et al., 2013).
Antimicrobial Activity
- Antimicrobial Effects : Some derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal species (Patel & Shaikh, 2010).
Analytical Applications
- Fluorescence Quenching in Metal Ion Detection : Certain derivatives exhibit fluorescent quenching effects, particularly with cobalt ions, suggesting potential use as chemical sensors for detecting specific metal ions (Li Rui-j, 2013).
Miscellaneous Applications
- Novel Compounds Synthesis : Research on compounds similar to this compound has led to the synthesis of novel compounds with potential applications in various fields like larvicidal activity and design of antitumor agents (P et al., 2021; Matiichuk et al., 2020).
Orientations Futures
The future directions for research and application of this compound are not specified in the search results. The potential uses of this compound could be vast, depending on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals, as a building block in synthetic chemistry, or in materials science .
Propriétés
IUPAC Name |
6-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-18(24)8-2-1-5-11-21-19(25)17(30-20(21)29)12-13-9-10-16(28-13)14-6-3-4-7-15(14)22(26)27/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEAXKBUCKZZJK-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)
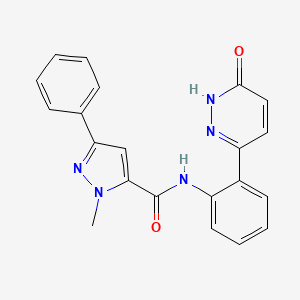

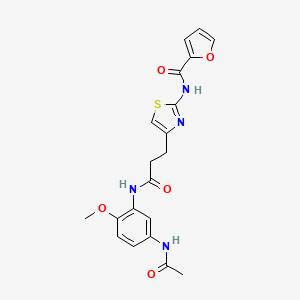
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)
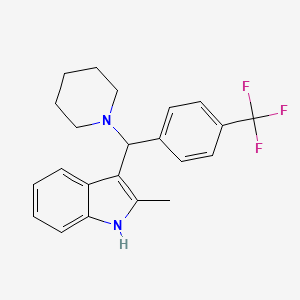
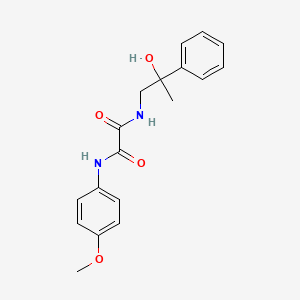


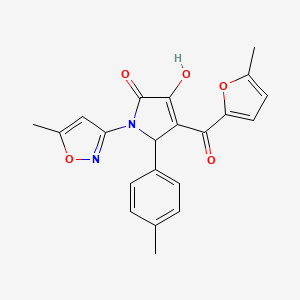
![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)
